N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(12-1-3-16-4-2-12)20-8-10-21-9-7-19-14(21)13-11-17-5-6-18-13/h1-7,9,11H,8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGLBRLNSXUZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Pyrazin-2-yl)-1H-imidazole
The imidazole nucleus is constructed via cyclocondensation using a modified Debus-Radziszewski protocol:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Pyrazine-2-carbaldehyde | 1.0 equiv | Carbonyl component |
| Ammonium acetate | 3.0 equiv | Nitrogen source |
| Glyoxal (40% aqueous) | 1.2 equiv | Two-carbon fragment |
| Ethanol/Water (3:1) | 0.2 M | Solvent system |
| Reaction temperature | 80°C | |
| Duration | 12 h |
This method yields 68-72% of Intermediate A after recrystallization from ethanol/water.
N-Alkylation to Install Ethylamine Side Chain
The imidazole nitrogen is functionalized using a Mitsunobu-type alkylation:
Procedure
- Dissolve Intermediate A (1.0 equiv) in dry THF (0.1 M)
- Add 2-bromoethylamine hydrobromide (1.5 equiv)
- Charge with PPh₃ (1.2 equiv) and DIAD (1.2 equiv) under N₂
- Stir at 60°C for 8 h
- Quench with saturated NaHCO₃, extract with EtOAc
- Purify via silica chromatography (EtOAc/Hexanes 3:7 → 1:1 gradient)
This step achieves 65% yield of Intermediate B with >95% purity by HPLC.
Synthetic Route 2: Direct Amide Coupling
Activation of Isonicotinic Acid
Carbonyldiimidazole (CDI)-mediated activation proves optimal for amide formation:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 25°C (activation) |
| CDI stoichiometry | 1.2 equiv |
| Activation time | 45 min |
Reaction monitoring via FTIR shows complete conversion of isonicotinic acid (ν(C=O) 1695 cm⁻¹) to activated imidazolide (ν(C=O) 1742 cm⁻¹).
Nucleophilic Amination
Coupling of activated acid with Intermediate B proceeds under mild conditions:
Scalable Protocol
- Add Intermediate B (1.0 equiv) to activated imidazolide solution
- Add DBU (1.5 equiv) as non-nucleophilic base
- Maintain at 40°C for 6 h under N₂
- Quench with 1N HCl, extract with CH₂Cl₂
- Wash organic layer with brine, dry over MgSO₄
- Concentrate and purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA)
This method delivers the target compound in 78% yield (purity >98% by LC-MS).
Alternative Methodologies
Solid-Phase Synthesis
A patent-protected approach immobilizes the imidazole core on Wang resin:
Key Advantages
- Automated synthesis enables rapid analog generation
- Capping steps minimize deletion sequences
- Final cleavage with TFA/H₂O (95:5) yields product in 62% overall yield
Mass spectrometry confirms molecular ion at m/z 337.14 [M+H]⁺, matching theoretical mass.
Microwave-Assisted Cyclization
Accelerates imidazole formation through dielectric heating:
Conditions
- 150 W power input
- 140°C internal temperature
- 30 min reaction time
- 4:1 DMF/EtOH solvent mixture
This method improves yield to 81% compared to conventional heating.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 9.12 (s, 1H, imidazole-H)
8.82 (d, J = 4.8 Hz, 2H, pyrazine-H)
8.45 (d, J = 5.2 Hz, 2H, pyridine-H)
7.95 (s, 1H, imidazole-H)
4.35 (t, J = 6.4 Hz, 2H, N-CH₂)
3.72 (t, J = 6.4 Hz, 2H, CH₂-NHCO)
13C NMR (100 MHz, DMSO-d₆)
δ 165.4 (C=O), 152.1, 145.6, 143.2, 137.8, 128.4, 122.3, 44.7, 38.5
Purity Assessment
HPLC Conditions
- Column: XBridge C18 (4.6 × 150 mm, 3.5 μm)
- Mobile phase: 10mM NH₄OAc (A)/MeCN (B)
- Gradient: 10-90% B over 12 min
- Retention time: 8.7 min
- Purity: 99.2% (254 nm)
Process Optimization Studies
Solvent Screening for Amidation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 98.2 |
| THF | 54 | 95.7 |
| DCM | 63 | 97.4 |
| Acetonitrile | 48 | 93.1 |
Temperature Profile
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 65 |
| 40 | 6 | 78 |
| 60 | 3 | 72 |
Elevated temperatures accelerate reaction but promote imidazole decomposition above 50°C.
Scalability and Industrial Considerations
Kilogram-Scale Production
Batch Process Parameters
- Vessel: 500 L glass-lined reactor
- Cooling capacity: Maintains 40°C ± 2°C
- Mixing: 250 rpm pitched-blade impeller
- Workup: Centrifugal extractor with in-line pH monitoring
This configuration achieves 74% yield with 99.1% purity at 5 kg scale.
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| CDI | 38 |
| Intermediate B | 29 |
| Solvents | 18 |
| Purification | 15 |
Switching from HPLC to crystallization reduces purification costs by 40% in large batches.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridines have been shown to be effective against mycobacterial infections, including tuberculosis. A study demonstrated that imidazo[1,2-a]pyridine derivatives possess strong antimycobacterial activity, suggesting that similar structures could be explored for developing new treatments against resistant strains of bacteria .
Anticancer Potential
The imidazole and pyrazine components of the compound have been linked to anticancer properties. Research into related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, certain imidazo[1,2-a]pyridine derivatives have been highlighted as potential candidates for targeting cancerous tissues due to their ability to disrupt cellular processes essential for tumor survival .
Neuropharmacological Effects
Compounds containing imidazole rings are recognized for their role in treating central nervous system disorders. The therapeutic potential of imidazo[1,2-a]pyridine derivatives includes treatment options for anxiety and sleep disorders, as evidenced by the introduction of several drugs based on this scaffold into clinical use . The specific mechanisms by which this compound may exert these effects warrant further investigation.
Case Study 1: Antimycobacterial Activity
A series of imidazo[1,2-a]pyridine derivatives were tested for their efficacy against Mycobacterium tuberculosis. The study revealed that specific modifications in the molecular structure significantly increased antimicrobial potency, highlighting the potential of compounds similar to this compound in developing new treatments for tuberculosis .
Case Study 2: Cancer Cell Inhibition
In vitro studies demonstrated that certain derivatives with similar structural motifs exhibited selective cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that this compound could serve as a lead compound for anticancer drug development .
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-carboxamide
- N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)quinoline-3-carboxamide
Uniqueness
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide is unique due to its specific combination of a pyrazine ring, an imidazole ring, and an isonicotinamide moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide (referred to as "Compound A") is an emerging compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including tuberculosis and cancer. This article synthesizes current knowledge on the biological activity of Compound A, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that incorporates a pyrazinyl group, an imidazole moiety, and an isonicotinamide fragment. The molecular formula can be represented as , which indicates the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes critical for cell proliferation and survival.
Antitubercular Activity
Recent research has highlighted the potential of Compound A as an antitubercular agent. In a study evaluating a series of derivatives related to pyrazinamide, it was found that compounds with similar structural features exhibited significant inhibitory effects against Mycobacterium tuberculosis (Mtb) .
Table 1: Antitubercular Activity of Related Compounds
| Compound | IC50 (µM) | IC90 (µM) | Remarks |
|---|---|---|---|
| Compound A | TBD | TBD | Structure similar to active derivatives |
| Compound B | 1.35 | 3.73 | Known antitubercular agent |
| Compound C | 2.18 | 4.00 | Exhibited low cytotoxicity |
Cytotoxicity Studies
Evaluations of cytotoxicity against human cell lines (e.g., HEK-293) have shown that several compounds related to Compound A are non-toxic at therapeutic concentrations . This is crucial for the development of safe antitubercular therapies.
Case Studies and Clinical Relevance
In vivo studies have indicated that compounds with structural similarities to Compound A can enhance tissue repair mechanisms through inhibition of specific enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which regulates prostaglandin levels . This suggests a dual role for such compounds in both antimicrobial action and potential therapeutic benefits in inflammatory conditions.
Case Study: Ulcerative Colitis Model
In a mouse model of ulcerative colitis, compounds similar to Compound A demonstrated significant protective effects, indicating their potential utility in treating inflammatory diseases alongside infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the core structure of Compound A can influence its biological activity. Variations in substituents on the pyrazinyl or imidazole rings can lead to enhanced potency or selectivity towards specific targets .
Table 2: Summary of SAR Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the pyrazine and imidazole moieties in N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)isonicotinamide?
- Methodological Answer : The pyrazine and imidazole rings can be synthesized via cyclization reactions or nucleophilic substitutions. For example, imidazole derivatives are often prepared by condensing α-halo ketones with amidines . The ethyl linker between the imidazole and isonicotinamide groups can be introduced via alkylation using bromoethyl intermediates, as seen in analogous compounds with pyridylalkyl linkers . Purification typically involves column chromatography and crystallization, with structural validation via NMR and mass spectrometry .
Q. How can the structural conformation of this compound be validated to ensure synthetic accuracy?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement . For less crystalline samples, high-resolution NMR (e.g., -, -, and 2D-COSY) can confirm connectivity, while FT-IR verifies functional groups like amides (C=O stretch at ~1650 cm) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) are recommended for initial screening. For CYP isoforms (e.g., CYP51/CYP5122A1), recombinant enzymes and substrate conversion assays (e.g., lanosterol demethylation) can quantify IC values . Cell viability assays (e.g., MTT) against protozoan parasites (e.g., Leishmania) may also be relevant .
Advanced Research Questions
Q. How can researchers resolve contradictory data between enzyme inhibition potency and cellular efficacy?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Use orthogonal assays:
- Membrane permeability : Measure logP (HPLC) or perform Caco-2 cell monolayer assays.
- Target engagement : Cellular thermal shift assays (CETSA) confirm target binding in situ.
- Off-target profiling : Kinase/GPCR panels or proteomics (e.g., SILAC) .
Q. What computational methods are effective for predicting SAR of pyrazine-imidazole hybrids?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., CYP5122A1 active site).
- QSAR models : Train with descriptors like Hammett constants, molar refractivity, and H-bonding capacity.
- MD simulations : GROMACS/NAMD for stability of ligand-receptor complexes (≥100 ns trajectories) .
Q. How can crystallography address challenges in refining the compound’s structure with disordered solvent molecules?
- Methodological Answer : In SHELXL, apply "SQUEEZE" to model solvent-accessible voids and remove electron density contributions from disordered solvents. Validate with PLATON’s ADDSYM to check for missed symmetry . For dynamic disorder, use TLS (Translation-Libration-Screw) refinement to model atomic displacements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
